

A Comprehensive Technical Guide to trans-Zeatin-d5

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Compound of Interest		
Compound Name:	trans-Zeatin-d5	
Cat. No.:	B15142293	Get Quote

For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is crucial for rigorous and accurate experimental design. This guide provides an in-depth overview of **trans-Zeatin-d5**, a deuterated form of the naturally occurring cytokinin, trans-Zeatin.

Core Properties of trans-Zeatin-d5

trans-Zeatin-d5, the deuterium-labeled version of trans-Zeatin, serves as an internal standard for the quantification of trans-Zeatin in various biological samples using mass spectrometry-based techniques.[1] Its physical and chemical properties are fundamental for its application in analytical studies.

Property	Value	Source
CAS Number	72963-19-0	[2]
Molecular Formula	C10H8D5N5O	[1][2][3]
Molecular Weight	224.27 g/mol	[2]
Formal Name	2E-methyl-d3-4-(9H-purin-6- ylamino)-but-2-en-1,1-d2-1-ol	[1]
Purity	≥98%	
Solubility	DMSO, Methanol	[1][4]



Experimental Applications and Methodologies

The primary application of **trans-Zeatin-d5** is as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.[1] The inclusion of a known concentration of the deuterated standard allows for precise measurement of the endogenous, non-labeled trans-Zeatin by correcting for variations in sample preparation and instrument response.

A general experimental workflow for the quantification of endogenous trans-Zeatin in a plant tissue sample would typically involve:

- Sample Preparation: Homogenization of the biological sample (e.g., plant leaves, roots) in an appropriate extraction buffer.
- Internal Standard Spiking: Addition of a known amount of trans-Zeatin-d5 to the homogenate at the earliest stage of extraction to ensure it undergoes the same processing as the analyte of interest.
- Purification: Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds and enrich the cytokinin fraction.
- LC-MS/MS Analysis: Separation of the analyte from other molecules using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
 The mass spectrometer is set to detect the specific mass-to-charge ratios of both trans-Zeatin and trans-Zeatin-d5.
- Data Analysis: The ratio of the peak area of endogenous trans-Zeatin to the peak area of the trans-Zeatin-d5 internal standard is used to calculate the concentration of trans-Zeatin in the original sample.

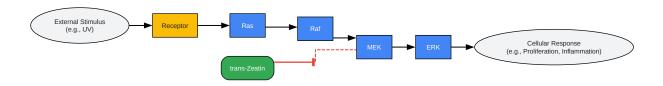
Note: Detailed experimental protocols are highly specific to the biological matrix, instrumentation, and research question. The above workflow provides a general framework, and specific parameters such as solvent compositions, gradient programs, and mass spectrometry settings need to be optimized for each application.

Role in Cellular Signaling



trans-Zeatin, the non-labeled analogue of **trans-Zeatin-d5**, is a cytokinin, a class of plant hormones that play a critical role in various aspects of plant growth and development, including cell division, differentiation, and senescence. In addition to its well-established role in plants, trans-Zeatin has been shown to have biological activity in animal cells, including antioxidant and neuroprotective effects.[1] It has been demonstrated to inhibit UV-induced MEK/ERK activation and reduce the production of reactive oxygen species (ROS).[1][2]

Below is a simplified representation of the MAPK/ERK signaling pathway, which can be influenced by trans-Zeatin.



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Caption: Simplified MAPK/ERK signaling cascade and the inhibitory effect of trans-Zeatin.

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